Fmoc-Gly-Cl

Vue d'ensemble

Description

Fmoc-Gly-Cl is a derivative used in peptide synthesis, especially in solid-phase synthesis methods. It's known for its efficiency in forming peptide bonds and compatibility with various chemical reactions.

Synthesis Analysis

- Fmoc-Gly-Cl and related derivatives are synthesized using base-sensitive protection methods, often involving catalytic amounts of sodium hydride and chloroformates (Roussel et al., 2000).

- Large-scale asymmetric synthesis methods have been developed for Fmoc-Gly derivatives, highlighting their significance in protein engineering and drug design (Yin et al., 2019).

Molecular Structure Analysis

- The molecular structure of Fmoc-Gly-Cl allows for specific interactions in peptide bond formation. Its structure-based design often draws inspiration from natural proteins and amino acids (Smith et al., 2011).

Chemical Reactions and Properties

- Fmoc-Gly-Cl is used in various chemical reactions, including glycosylation processes in both solution and solid support. Its reactivity is crucial for the synthesis of complex molecules, such as neoglycopeptides (Carrasco et al., 2003).

- The compound is also involved in the solid-phase synthesis of peptides, serving as a key intermediate in the production of diverse peptide-based structures (Sharma & Crich, 2011).

Physical Properties Analysis

- Physical properties like solubility and reactivity of Fmoc-Gly-Cl are tailored for its specific use in peptide synthesis. These properties are influenced by the Fmoc group, which aids in the protection and deprotection of the amino acid during synthesis.

Chemical Properties Analysis

- Fmoc-Gly-Cl exhibits properties that make it suitable for use in solid-phase peptide synthesis, including stability under various conditions and reactivity with other amino acids and reagents. Its chemical properties are particularly aligned with the formation of peptide bonds and the introduction of specific functional groups (Zheng et al., 2014).

Applications De Recherche Scientifique

Biomedical Applications

Methods of Application: The synthesis involves replacing the acetyl group at the N-terminus of peptides with aromatic portions, such as the Fmoc protecting group . The peptides’ tendency to self-assemble and gel in aqueous solution is then investigated using a set of biophysical techniques .

Results: The structural characterization pointed out that only the Fmoc-derivatives of series K keep their capability to gel . Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

Organic Chemistry

Methods of Application: Standard cleavage of methyl esters requires either highly basic or acidic conditions, which are not compatible with Fmoc or acid-labile protecting groups . This highlights the need for orthogonal conditions that permit selective deprotection of esters to create SPPS-ready amino acids .

Results: Mild orthogonal ester hydrolysis conditions are systematically explored using calcium (II) iodide as a protective agent for the Fmoc protecting group and optimized for a broad scope of amino esters . The optimized reaction improved on the already known trimethyltin hydroxide, as it produced better yields with greener, inexpensive chemicals and a less extensive energy expenditure .

Analytical Chemistry

Results: The fluorescence of the fluorenyl group allows for the detection and analysis of the UV-inactive compounds .

Peptide Synthesis

Methods of Application: The Fmoc group is introduced by reacting the amine with Fmoc-Cl . A typical SPPS Fmoc deprotection is performed with a solution of 20% piperidine in N,N-dimethylformamide (DMF) .

Results: The use of Fmoc as a temporary protecting group for amine at the N-terminus in SPPS is very widespread for Fmoc/tBu approach, because its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin .

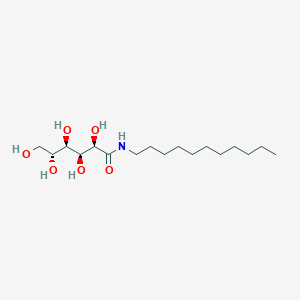

Glycoconjugate Synthesis

Methods of Application: The Fmoc-glycine is used in the coupling of saccharide β-glycosylamines .

Results: The coupling results in the fractionation of oligosaccharides and formation of neoglycoconjugates .

Fluorescence Analysis

Results: The fluorescence of the fluorenyl group allows for the detection and analysis of the UV-inactive compounds .

Safety And Hazards

Orientations Futures

The future directions of Fmoc-Gly-Cl research could involve the development of a 2- (2-ethynylphenyl)-2- (5-methylfuran-2-yl)-ethoxycarbonyl (Epoc) group . This group was transformed into an Fmoc-like structure with gold (III)-catalyzed fluorene formation and was removable under Fmoc-like mild basic conditions post-transformation even though it was originally stable under strongly basic conditions .

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethyl N-(2-chloro-2-oxoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO3/c18-16(20)9-19-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFWFBOCOXPEKBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90471922 | |

| Record name | Fmoc-Gly-Cl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Gly-Cl | |

CAS RN |

103321-49-9 | |

| Record name | Fmoc-Gly-Cl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-Gly-Cl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

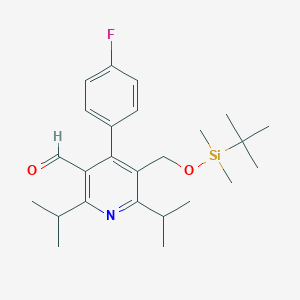

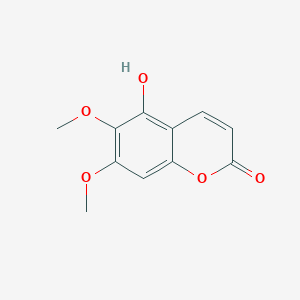

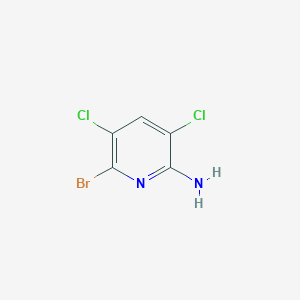

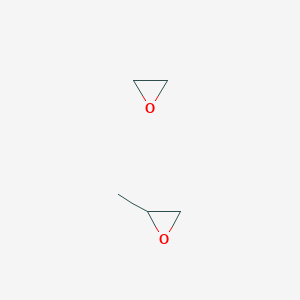

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[5-Tert-butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyrid-3-YL]-prop-2-enal](/img/structure/B19175.png)